molecular formula C21H23N3O3S B2464620 8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2199426-86-1

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline

Cat. No.: B2464620
CAS No.: 2199426-86-1
M. Wt: 397.49
InChI Key: MLPHFRHAFNNDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a quinoline core linked to a piperidine ring via a sulfonamide group, a structure known to confer significant biological activity. The specific incorporation of the 8-quinolinesulfonamide moiety is of particular interest, as this chemical scaffold is recognized in scientific literature for its ability to interact with key enzymatic targets . This compound is primarily intended for in vitro research applications. Its potential research value is derived from its structural similarities to known bioactive molecules. Specifically, 8-quinolinesulfonamide derivatives have been extensively investigated as potent modulators of metabolic enzymes such as pyruvate kinase M2 (PKM2), a key regulatory node in cancer cell glycolysis and a promising therapeutic target in oncology . Furthermore, related compounds containing heterocyclic systems like quinoline and piperidine have demonstrated activity as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK) and c-Met kinase, which are implicated in cancer and inflammatory diseases . The structural design of this compound suggests potential for use in hit-to-lead optimization campaigns and for studying signal transduction pathways and cellular metabolism. Key Research Applications: Chemical Biology: Serves as a tool compound for probing the function of kinases and other ATP-binding proteins. Oncology Research: For investigating novel mechanisms to modulate tumor cell metabolism and proliferation pathways. Medicinal Chemistry: Useful as a synthetic intermediate or a core scaffold for the design and development of new bioactive molecules. This product is intended for use by qualified researchers only. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

8-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-16-5-3-12-23-21(16)27-15-17-9-13-24(14-10-17)28(25,26)19-8-2-6-18-7-4-11-22-20(18)19/h2-8,11-12,17H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPHFRHAFNNDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Group: This step involves the reaction of the piperidine derivative with 3-methylpyridine, often using a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
8-[(4-Methylpiperidin-1-yl)sulfonyl]quinoline 4-Methylpiperidine sulfonyl at C8 C₁₅H₁₈N₂O₂S 290.38 Simpler piperidine substituent; lacks pyridinyloxy group; predicted pKa = 2.97
3-Phenylsulfonyl-8-piperazinyl-1-yl-quinoline Piperazinyl at C8, phenylsulfonyl at C3 C₁₉H₂₀N₄O₂S 384.45 Piperazine ring (vs. piperidine) enhances solubility; sulfonyl at C3 alters steric effects
3-(Phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline Pyrrolidinylethyl at C8, phenylsulfonyl at C3 C₂₁H₂₂N₂O₂S 366.48 Flexible pyrrolidine side chain; sulfonyl at C3 reduces steric hindrance at C8
8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline Pyrimidinyl-piperazine sulfonyl at C8 C₁₉H₁₇F₃N₆O₂S 466.44 Electron-withdrawing CF₃ group; pyrimidine enhances π-π stacking
8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline Acetamino at C8, 4-Cl-phenylsulfonyl at C3 C₁₇H₁₄ClN₃O₃S 379.83 Chlorophenyl group increases hydrophobicity; acetamino may impact metabolic stability
Table 2: Comparative Bioactivity and Properties
Compound logP (Predicted) Solubility (mg/mL) Notable Bioactivity
Target Compound 3.2 (Moderate lipophilicity) 0.15 (DMSO) Potential kinase inhibition due to pyridinyloxy-metal interaction
8-[(4-Methylpiperidin-1-yl)sulfonyl]quinoline 2.5 0.30 Lower binding affinity in receptor assays due to absence of pyridine
3-Phenylsulfonyl-8-piperazinyl-1-yl-quinoline 1.8 1.2 Higher aqueous solubility; CNS penetration in preclinical models
8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline 2.9 0.08 Antibacterial activity (MIC = 4 µg/mL against S. aureus)

Functional Group Impact

  • Pyridinyloxy Group (Target Compound): Enhances metal chelation and hydrogen-bond donor capacity, critical for targeting metalloenzymes or kinases .
  • Piperazine vs. Piperidine (Analogs) : Piperazine’s additional nitrogen increases basicity (pKa ~9.5) and solubility, favoring ionized forms at physiological pH .
  • Trifluoromethylpyrimidine (Analog in ) : Introduces strong electron-withdrawing effects, improving metabolic stability but reducing membrane permeability.

Biological Activity

The compound 8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 368.47 g/mol. The compound features a quinoline core, a piperidine moiety, and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound primarily involves interactions with various molecular targets such as enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which may facilitate binding to target proteins. Additionally, the presence of the piperidine and pyridine rings contributes to its lipophilicity, allowing it to penetrate cell membranes effectively.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study reported that certain quinoline derivatives inhibited cell proliferation in HepG2 liver cancer cells, with IC50 values ranging from 10 to 20 µM .

Anticholinesterase Activity

Compounds containing quinoline and piperidine structures have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The dual inhibition potential was highlighted in a study where related compounds demonstrated IC50 values below 20 µM against AChE . This suggests that this compound may also possess similar properties.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives are known for their efficacy against various bacterial strains. Preliminary assays indicated that related compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR analyses include:

Substituent Effect on Activity
Methyl group at position 3 on pyridineIncreases lipophilicity and binding affinity
Sulfonyl groupEnhances interaction with target enzymes
Variations in piperidine substituentsCan modulate potency against cholinesterases

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving the synthesis of several quinoline-piperidine hybrids showed that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines, with some compounds achieving IC50 values as low as 15 µM .
  • Inhibition of Cholinesterases : In vitro studies demonstrated that structural modifications on the piperidine ring significantly affected the inhibitory potency against AChE, with some derivatives showing dual inhibition capabilities .

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